![molecular formula C20H15NO2S B5527618 10-(phenoxyacetyl)-10H-phenothiazine CAS No. 41648-53-7](/img/structure/B5527618.png)
10-(phenoxyacetyl)-10H-phenothiazine
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Description
Synthesis Analysis
The synthesis of phenothiazine derivatives, including those with substitutions similar to 10-(phenoxyacetyl)-10H-phenothiazine, typically involves reactions such as the NaH-promoted Horner reaction or palladium-catalysed amination. These methods allow for the introduction of various functional groups, facilitating the creation of a wide range of phenothiazine derivatives with tailored properties (Hauck et al., 2007); (Nikulin et al., 2008).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives can be complex, featuring various substituents that influence the compound's electronic and geometric properties. X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly employed to elucidate these structures, providing insights into the arrangement of atoms and the nature of chemical bonds within the molecule (Nikulin et al., 2008).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions, including oxidation and the formation of ribofuranosides and sulfone derivatives. These reactions can significantly alter the chemical properties of the molecule, leading to new functionalities and potential applications in areas such as antimicrobial activity and materials science (Gautam et al., 2012).
Physical Properties Analysis
The physical properties of phenothiazine derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents attached to the phenothiazine core (Karpińska et al., 1996).
Chemical Properties Analysis
The chemical properties of phenothiazine derivatives, including their reactivity, electrochemical behavior, and interaction with metals, are central to their functionality in various applications. These properties are often studied through techniques such as cyclic voltammetry and spectroscopic methods to understand the compound's behavior in different chemical environments (Lai et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-phenothiazin-10-yl-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-20(14-23-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEIPDIZUYTPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194461 |
Source
|
Record name | 10H-Phenothiazine, 10-(phenoxyacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Phenothiazine, 10-(phenoxyacetyl)- | |
CAS RN |
41648-53-7 |
Source
|
Record name | 10H-Phenothiazine, 10-(phenoxyacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041648537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Phenothiazine, 10-(phenoxyacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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